2-(5-Amino-2-methylphenoxy)propanoic acid
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Overview
Description
2-(5-Amino-2-methylphenoxy)propanoic acid is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . This compound is characterized by the presence of an amino group, a methyl group, and a phenoxy group attached to a propanoic acid backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-2-methylphenoxy)propanoic acid typically involves the reaction of 5-amino-2-methylphenol with a suitable propanoic acid derivative. One common method is the esterification of 5-amino-2-methylphenol with ethyl 2-bromopropanoate, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and hydrolysis processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-2-methylphenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted phenoxy compounds .
Scientific Research Applications
2-(5-Amino-2-methylphenoxy)propanoic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(5-Amino-2-methylphenoxy)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The phenoxy group can interact with hydrophobic pockets in proteins, affecting their conformation and function .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-methylpropanoic acid
- 2-Methyl-2-(phenylsulfanyl)propanoic acid
- 2-Methyl-2-(4-methylphenoxy)propanoic acid
Uniqueness
2-(5-Amino-2-methylphenoxy)propanoic acid is unique due to the presence of both an amino group and a phenoxy group, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This dual functionality makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-(5-amino-2-methylphenoxy)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-6-3-4-8(11)5-9(6)14-7(2)10(12)13/h3-5,7H,11H2,1-2H3,(H,12,13) |
InChI Key |
SMBUQVLIBRMIGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OC(C)C(=O)O |
Origin of Product |
United States |
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